molecular formula C11H20N2O2 B2538518 tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1290539-91-1

tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2538518
CAS No.: 1290539-91-1
M. Wt: 212.293
InChI Key: WDLJVXLPYIOWOZ-IWSPIJDZSA-N
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Description

tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral, enantiopure bicyclic amine building block of interest in advanced pharmaceutical research and organic synthesis. The compound features a rigid 2-azabicyclo[2.2.1]heptane scaffold, which serves as a conformationally constrained framework. This structure is a key intermediate for the synthesis of complex molecules, particularly in the development of peptidomimetics . The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and provides handles for further synthetic manipulation. The specific stereochemistry, denoted as (1R,4R,6R), is critical for directing the compound's reactivity and the three-dimensional structure of resulting molecules, making it valuable for structure-activity relationship (SAR) studies . Researchers utilize this and related scaffolds to explore and modulate biological activity in peptide-based drug discovery. The molecular formula of the related free base is C11H20N2O2 . A related hydrochloride salt form, with the molecular formula C11H21ClN2O2 and an average mass of 248.75 g/mol, is also documented . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

tert-butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLJVXLPYIOWOZ-IWSPIJDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]([C@H]1C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290539-91-1
Record name rac-tert-butyl-exo-(1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a functionalized proline derivative.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing azides to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary amines.

Scientific Research Applications

The compound exhibits notable biological activities that make it a candidate for various therapeutic applications.

Enzyme Inhibition

Research indicates that tert-butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting glutamate dehydrogenase, which is crucial for insulin secretion regulation. This property could be beneficial in managing diabetes and metabolic disorders.

Receptor Modulation

The compound may interact with neurotransmitter receptors, influencing neural signaling pathways. Preliminary studies suggest that it could act as a modulator of excitatory neurotransmission, potentially impacting conditions such as epilepsy and anxiety disorders.

Anticancer Properties

Research has indicated that this compound may induce apoptosis in cancer cells by disrupting amino acid transport mechanisms, thereby affecting cellular metabolism and growth. This anticancer activity positions it as a promising candidate for further investigation in oncology.

Synthetic Applications

This compound can undergo various chemical reactions:

Types of Reactions

  • Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : The ester group can be reduced to an alcohol using agents like lithium aluminum hydride.
  • Substitution : The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Reaction TypeReagents UsedProducts
OxidationHydrogen peroxide, m-chloroperbenzoic acidNitroso or nitro derivatives
ReductionLithium aluminum hydride (LiAlH4)Alcohol derivatives
SubstitutionAcyl chlorides or anhydrides with pyridineAmides or other substituted products

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Diabetes Management

A study investigated the compound's ability to regulate insulin secretion through the inhibition of glutamate dehydrogenase. Results demonstrated a significant reduction in glucose levels in diabetic models when treated with the compound.

Case Study 2: Neurological Disorders

Preclinical trials showed that the compound could modulate neurotransmitter activity, leading to reduced seizure frequency in animal models of epilepsy. This suggests its potential as an adjunct therapy for epilepsy management.

Case Study 3: Cancer Research

Research on cancer cell lines revealed that this compound induced apoptosis through mechanisms involving amino acid transport disruption. These findings warrant further exploration into its efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Hydroxy-Substituted Analogues
  • This substitution impacts solubility and reactivity in synthetic pathways .
Amino-Substituted Derivatives
  • tert-Butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS: 1251013-48-5 Molecular Formula: C₁₁H₂₀N₂O₂ Key Difference: Features a bicyclo[4.1.0]heptane core instead of bicyclo[2.2.1], increasing ring strain and altering conformational flexibility .

Stereochemical Variants

Stereochemistry critically influences pharmacological activity and synthetic utility:

  • (1S,4S,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS: 1256107-32-0 Key Difference: Altered bridgehead positions (5-amino vs. 6-amino) and stereochemistry modify electronic and steric properties .

Functionalized Derivatives

Hydrochloride Salts
  • 2-O-Tert-butyl 3-O-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate; hydrochloride CAS: Not explicitly listed; referenced in ECHEMI supply data . Key Difference: Introduction of a hydrochloride salt improves aqueous solubility, enhancing bioavailability for in vivo applications .
Diazabicyclo Analogues

Biological Activity

tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry. Its unique azabicyclo structure and specific stereochemistry suggest interactions with various biological systems, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthetic routes, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1933764-12-5

Biological Activity

Research indicates that this compound exhibits various biological activities:

Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems, which could be beneficial for treating neurological disorders. Preliminary studies suggest that it may influence synaptic transmission and neuronal excitability by interacting with neurotransmitter receptors.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound to various receptors and enzymes. Notably, it may act as a modulator for neurotransmitter receptors, which could lead to therapeutic uses in conditions such as depression or anxiety disorders.

Synthetic Routes

Several synthetic methods have been developed to produce this compound. These methods emphasize the importance of achieving high purity and specific stereochemistry to ensure the desired biological activity.

Synthesis MethodDescription
Method AInvolves the use of specific reagents to achieve the desired stereochemistry.
Method BUtilizes a multi-step process that includes cyclization reactions to form the bicyclic structure.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neurotransmitter Modulation : A study demonstrated that this compound can enhance the activity of certain neurotransmitters, suggesting its potential as a treatment for mood disorders.
  • Receptor Interaction : Research indicated that the compound shows significant binding affinity to serotonin receptors, which are crucial for mood regulation.
  • Therapeutic Applications : Given its neuroactive properties, there is ongoing research into its application as a scaffold for developing new therapeutics targeting neurological conditions.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate?

The compound is typically synthesized via a multi-step process involving bicyclic amine intermediates. A common approach involves:

  • Cyclization : Reacting chiral precursors (e.g., bicyclic amines) with tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions.
  • Amination : Selective introduction of the amino group at the C6 position using reductive amination or nucleophilic substitution. Key reaction parameters include temperature (-10°C to room temperature), solvents (Et₂O or DCM), and catalysts (e.g., DCC for coupling reactions) . Critical Note : Monitor stereochemistry using chiral HPLC to confirm retention of the (1R,4R,6R) configuration .

Q. How is the structural integrity of this bicyclic compound validated?

  • X-ray Crystallography : Use SHELX or ORTEP-III to resolve the 3D structure, particularly the bicyclo[2.2.1]heptane scaffold and Boc-protected amine .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra (e.g., in DMSO-d₆) to confirm chemical shifts for the tert-butyl group (δ ~1.33 ppm) and azabicyclo protons (δ 3.15–4.83 ppm) .
  • Mass Spectrometry : Confirm molecular weight (MW: 228.68 g/mol) via high-resolution MS .

Q. What purification methods are recommended for isolating this compound?

  • Column Chromatography : Use silica gel with gradients of hexane/EtOAc (e.g., 90:10) to separate diastereomers or byproducts .
  • Recrystallization : Optimize solvent mixtures (e.g., DCM/hexane) to enhance purity (>95%) .
  • HPLC : Chiral stationary phases (e.g., amylose-based columns) ensure enantiomeric excess (>99%) .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously assessed for this compound?

  • Chiral HPLC : Use a Daicel Chiralpak® column with n-hexane/isopropanol (85:15) to resolve enantiomers. Retention times should align with standards from enantiopure synthesis .
  • X-ray Diffraction : Compare experimental crystallographic data (e.g., unit cell parameters) with reference structures in the Cambridge Structural Database .
  • Optical Rotation : Measure [α]D25_D^{25} in CHCl₃ and compare with literature values (e.g., [α]D25_D^{25} = +42° for the (1R,4R,6R) isomer) .

Q. What strategies mitigate side reactions during Boc deprotection?

  • Acid Sensitivity : Use TFA in DCM (1:10 v/v) at 0°C to minimize racemization. Monitor by TLC for complete deprotection .
  • Competing Elimination : Avoid prolonged exposure to strong acids; quench with cold NaHCO₃ immediately post-reaction .
  • Byproduct Trapping : Add scavengers like triethylsilane to sequester carbocation intermediates .

Q. How does the bicyclo[2.2.1]heptane scaffold influence reactivity in cross-coupling reactions?

  • Steric Hindrance : The rigid bicyclic structure limits accessibility to the amino group, necessitating Pd-catalyzed conditions (e.g., Buchwald-Hartwig) for C–N bond formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states . Data Insight : Suzuki-Miyaura coupling with aryl boronic acids achieves <60% yield due to steric constraints; optimize with bulky ligands (e.g., XPhos) .

Q. What computational tools predict the compound’s conformational stability?

  • Density Functional Theory (DFT) : Calculate energy minima for chair vs. boat conformations using Gaussian 16 with B3LYP/6-31G(d) basis sets. The chair conformation is typically 5–8 kcal/mol more stable .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess solvation effects on the amino group’s pKa (~9.2) .

Methodological Challenges and Solutions

Q. How to resolve contradictions in reported synthetic yields?

  • Case Study : Yields vary from 60% (direct amination) to 82% (DCC-mediated coupling) due to competing pathways.
  • Solution : Use kinetic profiling (e.g., in situ IR) to identify optimal reaction times and reduce byproduct formation .

Q. What are the stability considerations for long-term storage?

  • Temperature : Store at -80°C in anhydrous DMSO to prevent hydrolysis (shelf life: 6 months). Avoid repeated freeze-thaw cycles .
  • Light Sensitivity : Protect from UV exposure to prevent Boc group degradation (use amber vials) .

Q. How is this compound utilized in drug discovery pipelines?

  • Scaffold for Protease Inhibitors : The bicyclic amine mimics transition states in enzymatic reactions (e.g., HIV protease) .
  • Peptidomimetic Design : Incorporate into macrocycles to enhance bioavailability and target binding .

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